benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a carbamate-functionalized side chain. Its synthesis involves regioselective functionalization of the pyrazolo-pyrazine scaffold, as demonstrated in the preparation of related trifluoromethyl derivatives (e.g., C59 and C60) via high-temperature cyclization and recrystallization steps . The benzyl carbamate group enhances solubility and may serve as a prodrug strategy for targeted delivery.
Properties
IUPAC Name |
benzyl N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(19-8-9-20-14(11-19)6-7-18-20)10-17-16(22)23-12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYRMZUMNTIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrazine class have been identified as antagonists of vasopressin v1b, fibrinogen, and chemokine cxcr7 receptors. They have also been found to inhibit the catalytic HIV-1 integrase activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes. For instance, as inhibitors of the catalytic HIV-1 integrase activity, they prevent the integration of the viral genome into the host DNA.
Biochemical Pathways
Similar compounds have been found to suppress the growth of a549 lung cancer cells, suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to suppress the growth of a549 lung cancer cells, suggesting that they may induce cell death or inhibit cell proliferation.
Biological Activity
Benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that includes both pyrazole and pyrazine rings. Its molecular formula is , with a molecular weight of 286.33 g/mol. The presence of the benzyl group contributes to its reactivity and interactions with biological targets.
This compound acts primarily as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation is significant in the context of neurological disorders such as anxiety and depression, where mGluR2 plays a crucial role in neurotransmission and synaptic plasticity.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially making them candidates for treating various neurological conditions. For instance, studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Anti-inflammatory Properties
This compound has also demonstrated anti-inflammatory activity. It inhibits the pro-inflammatory enzyme 5-lipoxygenase , with IC50 values in the sub-micromolar range. This property suggests its potential utility in treating inflammatory conditions .
Case Studies and Research Findings
- Study on mGluR2 Modulation : A study highlighted the compound's ability to modulate mGluR2 receptors effectively. It was found to enhance synaptic plasticity while reducing anxiety-like behaviors in animal models.
- Anti-inflammatory Activity : Another investigation assessed the compound's impact on inflammatory pathways. It was shown to significantly reduce markers of inflammation in activated neutrophils, suggesting its therapeutic potential for inflammatory diseases .
- Neuroprotective Mechanisms : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to scavenge free radicals and inhibit apoptotic signaling pathways.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Primary Activity | IC50 Value |
|---|---|---|---|
| Benzyl Carbamate | This compound | mGluR2 Modulation | N/A |
| Compound A | 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Neuroprotection | Sub-micromolar |
| Compound B | 5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate | Anti-inflammatory | Sub-micromolar |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of the pyrazolo[1,5-a]pyrazine scaffold, including benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate, exhibit significant anticancer properties. A study demonstrated that certain pyrazolo derivatives inhibited the growth of A549 lung cancer cells in a dose- and time-dependent manner. The most effective compound in this series was identified as having a 4-chlorophenyl group, suggesting that structural modifications can enhance biological activity .
Neurological Applications
The compound has been explored as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 2 (mGluR2). This receptor plays a crucial role in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS). The ability of this compound to act as a NAM suggests its potential use in treating neurological disorders where mGluR2 is implicated, such as anxiety and depression .
Structure-Activity Relationship
The SAR studies have shown that modifications on the pyrazolo ring can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance potency against specific cancer cell lines or improve binding affinity to mGluR receptors. This insight is critical for designing new derivatives with optimized therapeutic profiles.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Physicochemical Properties
- Solubility : Carbamate and acetic acid derivatives (target compound, ) generally exhibit higher solubility than ester- or CF3-bearing analogs (C60) due to polar functional groups.
- Metabolic Stability : The trifluoromethyl group in C60 enhances resistance to oxidative metabolism, whereas the target compound’s carbamate may undergo enzymatic hydrolysis, enabling controlled release.
Q & A
Basic: What are the standard synthetic protocols for preparing benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate?
Methodological Answer:
The compound is typically synthesized via a multi-step approach involving:
- Reaction Optimization : Heating intermediates (e.g., pyrazolo[1,5-a]pyrazinone derivatives) in dry toluene under reflux (24 hours) to form carbamate linkages .
- Protection Strategies : Use of Boc (tert-butoxycarbonyl) and benzyl groups to protect reactive amines during synthesis, as seen in analogous pyrazolo[1,5-a]pyrimidine derivatives .
- Workup : Post-reaction evaporation under reduced pressure and purification via crystallization (e.g., from DMF/water mixtures) .
Key Data : Yields >95% are achievable with optimized reflux conditions and stoichiometric control .
Basic: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
Structural validation relies on:
- NMR Spectroscopy : and NMR (DMSO-d) to confirm proton environments (e.g., δ 10.46 ppm for NH groups) and carbon backbone .
- Mass Spectrometry : APCI-MS for molecular ion confirmation (e.g., m/z 544 [M+H]) and HRMS for exact mass matching (±0.0006 accuracy) .
- Elemental Analysis : Combustion analysis (C, H, N) to validate purity (>98% in reported cases) .
Basic: What biological targets are associated with structurally related pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
Related compounds exhibit activity against:
- Neurological Targets : Positive allosteric modulation of metabotropic glutamate receptor 5 (mGlu5), validated via in vivo assays (e.g., amphetamine-induced hyperlocomotion models) .
- Enzymatic Targets : Inhibition of IRAK4 kinase and modulation of Parkin E3 ligase, critical in inflammatory and neurodegenerative pathways .
Experimental Design : Target engagement is assessed using radioligand binding assays and functional cellular assays (e.g., cAMP accumulation) .
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Methodological Answer:
Byproduct reduction strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., acetic anhydride/acetic acid mixtures) minimize side reactions in cyclization steps .
- Catalytic Additives : Sodium acetate (0.5 g) in reflux conditions improves regioselectivity for pyrazolo[1,5-a]pyrazine ring closure .
- Temperature Control : Lowering reaction temperatures during carbamate coupling (e.g., 0°C to room temperature) reduces epimerization risks in chiral intermediates .
Data Insight : Crystallization yields improve from 68% to 98% with optimized solvent ratios .
Advanced: What analytical challenges arise in resolving overlapping NMR signals for this compound?
Methodological Answer:
Signal overlap in NMR (e.g., aromatic protons at δ 7.75–7.27 ppm) is addressed via:
- 2D NMR : COSY and HSQC to assign coupled protons and correlate - signals .
- Deuterated Solvents : DMSO-d enhances resolution for NH and CH groups .
- Variable Temperature NMR : Heating to 60°C reduces rotational barriers, simplifying diastereotopic proton assignments .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved mGlu5 PAM activity?
Methodological Answer:
SAR-driven optimization involves:
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., 3,4-dichlorobenzyl) enhances binding affinity to mGlu5’s allosteric pocket .
- Core Modifications : Replacing pyrazine with pyrimidine rings alters solubility and metabolic stability, as shown in analogs with 6,7-dihydropyrazolo[1,5-a]pyrimidinones .
- Pharmacokinetic Profiling : LogP adjustments via alkyl chain elongation (e.g., tert-butyl groups) improve blood-brain barrier penetration in rat models .
Key Finding : Analogs with phenoxymethyl side chains (e.g., VU0462807) show 10-fold higher efficacy in AHL models .
Advanced: What methodologies assess the hydrolytic stability of the carbamate group under physiological conditions?
Methodological Answer:
Stability studies employ:
- pH-Varied Incubations : Monitoring degradation (HPLC/MS) in buffers (pH 1–9) at 37°C to simulate gastrointestinal and plasma environments .
- Enzymatic Assays : Exposure to esterases/carboxylesterases (e.g., porcine liver extracts) to quantify half-life (t) .
- Protection Strategies : Steric shielding via bulky substituents (e.g., 4-nitrobenzyl) reduces hydrolysis rates by >50% .
Advanced: How are crystallographic data utilized to validate molecular conformations?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides:
- Torsional Angles : Confirmation of carbamate group planarity (e.g., C–N–C=O dihedral angles <10°) .
- Intermolecular Interactions : Hydrogen bonding networks (e.g., N–H···O=C) stabilize crystal packing, as seen in analogs with 4-chlorophenyl substituents .
Practical Note : Crystallization from DMF/water yields diffraction-quality crystals (R-factor <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
